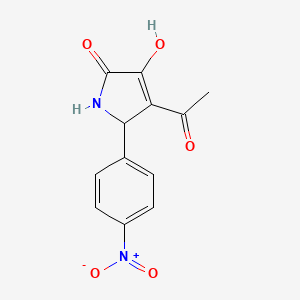![molecular formula C16H13ClN2OS B11526275 (4E)-2-(3-chlorophenyl)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11526275.png)
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1-(3-CHLOROPHENYL)-3-METHYL-4-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a pyrazolone core structure This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a methylthiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3-CHLOROPHENYL)-3-METHYL-4-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 3-methylthiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methyl-1-phenyl-2-pyrazolin-5-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(3-CHLOROPHENYL)-3-METHYL-4-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4E)-1-(3-CHLOROPHENYL)-3-METHYL-4-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4E)-1-(3-CHLOROPHENYL)-3-METHYL-4-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-methyl-4-[(2-thienyl)methylene]-4,5-dihydro-1H-pyrazol-5-one
- 1-(3-Chlorophenyl)-3-methyl-4-[(3-thienyl)methylene]-4,5-dihydro-1H-pyrazol-5-one
- 1-(3-Chlorophenyl)-3-methyl-4-[(4-thienyl)methylene]-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
(4E)-1-(3-CHLOROPHENYL)-3-METHYL-4-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to the presence of the methylthiophene group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C16H13ClN2OS |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]pyrazol-3-one |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-6-7-21-15(10)9-14-11(2)18-19(16(14)20)13-5-3-4-12(17)8-13/h3-9H,1-2H3/b14-9+ |
InChI Key |
ARCJEWWZMAPCKX-NTEUORMPSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/2\C(=NN(C2=O)C3=CC(=CC=C3)Cl)C |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=NN(C2=O)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[2-(4-Octanoylphenyl)ethyl]phenyl}octan-1-one](/img/structure/B11526198.png)
![6-[(Z)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11526216.png)
![4-[chloro(difluoro)methoxy]-N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11526235.png)
![N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11526236.png)
![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11526244.png)
![4-Bromo-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11526251.png)


![dimethyl [6-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]carbonodithioimidate](/img/structure/B11526267.png)
![3,4-dichloro-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11526268.png)
![ethyl 3-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B11526285.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11526290.png)
